Tert-butyl 4-(methoxyamino)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(methoxyamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O3. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with methoxyamine. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and a catalyst may be used to facilitate the reaction. The reaction conditions often include moderate temperatures and stirring to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(methoxyamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxyamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Tert-butyl 4-(methoxyamino)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: It serves as a precursor in the development of drugs targeting various diseases, including neurological disorders and cancers.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(methoxyamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The methoxyamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The piperidine ring structure provides a scaffold that can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-amino-1-piperidinecarboxylate: This compound is similar in structure but lacks the methoxyamino group.
Tert-butyl 4-(methylamino)piperidine-1-carboxylate: It has a methylamino group instead of a methoxyamino group.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: This compound contains a phenylamino group.
Uniqueness
Tert-butyl 4-(methoxyamino)piperidine-1-carboxylate is unique due to the presence of the methoxyamino group, which imparts distinct chemical and biological properties. This functional group can participate in specific interactions that are not possible with other similar compounds, making it valuable in certain applications .
Properties
IUPAC Name |
tert-butyl 4-(methoxyamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-5-9(6-8-13)12-15-4/h9,12H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRUAWTVVALMHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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